Thiamine phosphate

Catalog No.
S1796128
CAS No.
273724-21-3
M.F
C12H18N4O4PS.Cl.2H2O
M. Wt
416.82
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiamine phosphate

CAS Number

273724-21-3

Product Name

Thiamine phosphate

IUPAC Name

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl dihydrogen phosphate;chloride;dihydrate

Molecular Formula

C12H18N4O4PS.Cl.2H2O

Molecular Weight

416.82

InChI

InChI=1S/C12H17N4O4PS.ClH.2H2O/c1-8-11(3-4-20-21(17,18)19)22-7-16(8)6-10-5-14-9(2)15-12(10)13;;;/h5,7H,3-4,6H2,1-2H3,(H3-,13,14,15,17,18,19);1H;2*1H2

SMILES

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)O.O.O.[Cl-]

Synonyms

thiaminephosphoricacidesterchloridedihydrate;3-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-4-methyl-5-[2-(phosphonooxy)ethyl]-thiazolium chloride dihydrate

Energy Production and Cellular Function

ThDP is a key player in energy metabolism. It acts as a coenzyme for pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase complexes, enzymes within the Krebs cycle (citric acid cycle) []. These complexes facilitate the breakdown of glucose for energy production. Furthermore, ThDP is a coenzyme for transketolase, an enzyme in the pentose phosphate pathway, which generates precursors for nucleic acid synthesis and provides reducing equivalents for various cellular processes [].

Neurological Function and Disease

ThDP plays a critical role in nerve impulse transmission. Deficiency in ThDP can disrupt this process, leading to neurological disorders like Wernicke-Korsakoff syndrome []. Research investigates the potential therapeutic effects of ThDP supplementation in neurodegenerative diseases like Alzheimer's and Parkinson's, where ThDP deficiency is suspected to be a contributing factor [].

Plant Stress Response

Recent research explores the role of ThDP in plant biology. Studies suggest ThDP involvement in plant defense mechanisms against biotic (pathogens) and abiotic (environmental) stresses []. Understanding how ThDP influences these responses could lead to the development of strategies for improving plant resilience.

Additional Points:

  • Research on ThDP also explores its potential applications in drug design. Scientists investigate the development of thiamine antagonists (antivitamins) that could target specific ThDP-dependent enzymes in the treatment of diseases like cancer and fungal infections.
Origin and Significance

TPP is synthesized within the body from thiamine by the enzyme thiamine diphosphokinase []. It plays a critical role in various metabolic pathways, acting as a coenzyme in numerous enzymatic reactions essential for energy production, carbohydrate metabolism, and amino acid synthesis []. Deficiency of TPP can lead to severe health consequences, including beriberi, a neurological disorder characterized by weakness, fatigue, and nerve damage.


Molecular Structure Analysis

TPP consists of a thiazole ring linked to an aminopyrimidine ring by a methylene bridge. One phosphate group is attached to the C2 position of the thiazole ring, while another phosphate group is attached to the C4' position of the aminopyrimidine ring []. The key features of the structure include:

  • Heterocyclic Rings: The presence of two heterocyclic rings, thiazole and aminopyrimidine, contributes to the molecule's stability and reactivity.
  • Phosphate Groups: The attached phosphate groups play a crucial role in TPP's function as a coenzyme by allowing it to bind to enzyme active sites and participate in the transfer of functional groups during enzymatic reactions.

Chemical Reactions Analysis

Synthesis:

TPP is synthesized from thiamine by the enzyme thiamine diphosphokinase:

Thiamine + ATP  -> TPP + ADP (Equation 1) []

where ATP (adenosine triphosphate) is the energy donor and ADP (adenosine diphosphate) is the product.

Reactions

TPP acts as a coenzyme in numerous reactions, including:

  • Transketolase reaction: TPP facilitates the transfer of a two-carbon keto group between sugar molecules in the pentose phosphate pathway, a vital step in carbohydrate metabolism [].
  • Pyruvate dehydrogenase complex: TPP participates in the decarboxylation of pyruvate to acetyl-CoA, a key step in cellular respiration.
  • Branched-chain alpha-keto acid dehydrogenase complex: TPP is involved in the breakdown of branched-chain amino acids for energy production.

These are just a few examples, and TPP participates in many other enzymatic reactions.


Physical And Chemical Properties Analysis

  • Solubility: TPP is likely water-soluble due to the presence of phosphate groups.
  • Stability: TPP is relatively unstable in isolation and readily breaks down under acidic or alkaline conditions.
  • Melting point and boiling point: Not available due to instability.

TPP functions as a coenzyme by undergoing reversible chemical modifications during enzymatic reactions. The phosphate groups act as handles for the enzyme to bind TPP while the thiazole ring acts as the site for chemical transformations. For example, in the transketolase reaction, TPP accepts a two-carbon keto group from one sugar molecule and then donates it to another sugar molecule [].

Dates

Modify: 2023-08-15

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